molecular formula C13H10F3N B1586165 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 57688-34-3

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No. B1586165
CAS RN: 57688-34-3
M. Wt: 237.22 g/mol
InChI Key: PDKIAMYXBRKPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, commonly referred to as TFBA, is an organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of 1,1'-biphenyl, a compound which has been widely studied due to its wide range of applications in organic synthesis, medicinal chemistry, and material science. TFBA is a highly versatile compound with a wide range of properties, including the ability to act as a ligand, a catalyst, and a chiral selector. This makes it an attractive compound for use in a variety of scientific research applications.

Scientific Research Applications

Applications in Polymer and Material Science

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine and its derivatives have significant applications in the development of novel polyimides and other materials. Studies have shown these compounds can be used to create organosoluble, low-colored fluorinated polyimides with high glass-transition temperatures and excellent thermal stability. These polyimides are highly soluble in various organic solvents and can form transparent, tough films, making them suitable for use in materials science, particularly in areas requiring materials with low dielectric constants, low water uptake, and high thermal stability (Chung, Tzu, & Hsiao, 2006).

Application in Organic Synthesis and Catalysis

This compound and its analogues have been utilized in organic synthesis, particularly in catalysis. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as catalysts for dehydrative amidation between carboxylic acids and amines, an essential reaction in peptide synthesis (Wang, Lu, & Ishihara, 2018). This highlights the role of trifluoromethyl-substituted biphenyl amines in facilitating efficient chemical synthesis.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, derivatives of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine have been used to create novel materials. These materials, due to their structural properties, are suitable for use in OLEDs, offering high thermal stability, good solubility, and excellent electroluminescent properties (Ge et al., 2008).

In Gas Separation Technologies

The derivatives of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine have also found applications in gas separation technologies. They are used in the synthesis of hyperbranched polyimides, which are important in the development of materials for gas separation applications, owing to their unique structural and thermal properties (Fang, Kita, & Okamoto, 2000).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKIAMYXBRKPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382227
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

CAS RN

57688-34-3
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57688-34-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromoaniline (20 g, 116 mmol), 4-(trifluoromethyl)phenylboronic acid (15 g, 79 mmol), potassium carbonate (36.3 g, 263 mmol), and palladium(II) acetate (946 mg, 4.21 mmol) in 1,2-dimethoxyethane (80 mL) and water (80 mL) was stirred at 30° C. overnight. The reaction was then heated to 50° C. for 7 hours. The reaction was filtered through Celite and extracted with ethyl acetate (3×200 mL). The combined organics were washed with water and brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0.5-1.7% petroleum ether/ethyl acetate) gave 4′-(trifluoromethyl) biphenyl-4-amine (10 g, 40%) as an off white solid. 1H NMR (400 MHz, (CD3)2SO, δ): 7.73-7.82 (m, 4H), 7.55 (dd, 2H), 6.72 (d, 2H), 5.47 (s, 2H). MS (M+1): 238.2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
946 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 3
Reactant of Route 3
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 4
Reactant of Route 4
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 5
Reactant of Route 5
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Reactant of Route 6
Reactant of Route 6
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

Citations

For This Compound
3
Citations
JP Holland, A Kang, S Cohrs… - Chemistry & …, 2013 - Wiley Online Library
Kinesin spindle protein (KSP), an ATP‐dependent motor protein, plays an essential role in bipolar spindle formation during the mitotic phase (M phase) of the normal cell cycle. KSP has …
Number of citations: 8 onlinelibrary.wiley.com
WC Dai, B Yang, SH Xu, ZX Wang - The Journal of Organic …, 2021 - ACS Publications
Reaction of aryl 2-pyridyl ethers with arylzinc reagents under catalysis of NiCl 2 (PCy 3 ) 2 affords aryl–aryl cross-coupling products via selective cleavage of C Ar –OPy bonds. The …
Number of citations: 4 pubs.acs.org
H Zhou - 2021 - search.proquest.com
Thesis Draft Final Page 1 DESIGN, CREATION, AND STUDY OF A NOVEL SERIES OF REV-ERB𝛂/𝛃 AGONISTS AS A POTENTIAL THERAPEUTIC TARGET IN THE TREATMENT OF …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.